Product packaging for LXY6090(Cat. No.:)

LXY6090

Cat. No.: B1193037
M. Wt: 580.68
InChI Key: FUFGKMOHGUITMP-PLQXJYEYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Discovery

LXY6090 emerged from systematic efforts to optimize manassantin A, a natural dineolignan isolated from Saururus cernuus, a plant historically used in traditional medicine for treating edema and inflammatory conditions. Initial studies identified manassantin A as a potent hypoxia-inducible factor 1 (HIF-1) inhibitor through cell-based luciferase reporter assays, with an IC50 of 35.2 nM. However, its structural complexity—a central tetrahydrofuran core with eight chiral centers—hindered large-scale synthesis and clinical translation.

In 2016, researchers designed this compound by replacing the tetrahydrofuran moiety with a cyclopentane ring, reducing stereochemical complexity while enhancing HIF-1 inhibitory activity. This modification yielded a derivative with simplified synthesis pathways and improved pharmacokinetic properties. This compound demonstrated a 9-fold increase in potency compared to manassantin A, achieving an IC50 of 4.11 nM in T47D breast cancer cells.

Chemical Classification as a Manassantin A Derivative

This compound belongs to the diterpenoid lignan class, specifically categorized as a dineolignan due to its dimeric structure derived from two phenylpropanoid units. Key structural features include:

Structural Feature Description
Central cyclopentane ring Replaces tetrahydrofuran core of manassantin A, reducing stereochemical complexity
Methoxy groups Four methoxy (-OCH3) groups at positions 3, 4, 3', and 4' on aromatic rings
Hydroxyl groups Two hydroxyl (-OH) groups at positions 2 and 2' on cyclopentane-adjacent carbons

The compound’s molecular formula is C39H46O10, with a molecular weight of 698.78 g/mol. Nuclear magnetic resonance (NMR) studies confirm its (1R,1'R,2R,2'R)-stereochemistry, critical for binding to HIF-1α.

Significance in HIF-1 Inhibitor Research

This compound has become a cornerstone in HIF-1α-targeted oncology research due to its dual mechanisms:

  • Inhibition of HIF-1α Stabilization :
    • Reduces HIF-1α protein levels by promoting von Hippel-Lindau (VHL)-dependent proteasomal degradation, even under hypoxic conditions.
    • Suppresses HIF-1α mRNA transcription, as shown in MX-1 breast cancer cells (50% reduction at 10 nM).
  • Downregulation of HIF-1 Target Genes :
    • Decreases vascular endothelial growth factor (VEGF) and insulin-like growth factor 2 (IGF-2) expression by >60% in dose-dependent assays.
    • Blocks hypoxia-induced glycolytic enzymes (e.g., hexokinase 2) via the HIF-1α/GLUT1 axis.

Table 1: Comparative Efficacy of this compound in Preclinical Models

Model Outcome Reference
MX-1 xenografts (mice) 58% tumor growth inhibition at 50 mg/kg (oral, 21 days)
T47D cells (in vitro) IC50 = 245.7 nM for cell proliferation
MCF-7 cells (in vitro) HIF-1α protein reduction by 80% at 10 nM (hypoxia: 1% O2, 4 hrs)

Properties

Molecular Formula

C35H36N2O6

Molecular Weight

580.68

IUPAC Name

cis-1,3-Bis(3-methoxy-4-(phenylcarbamoylmethoxy)-phenyl)cyclopentane

InChI

InChI=1S/C35H36N2O6/c1-40-32-20-26(15-17-30(32)42-22-34(38)36-28-9-5-3-6-10-28)24-13-14-25(19-24)27-16-18-31(33(21-27)41-2)43-23-35(39)37-29-11-7-4-8-12-29/h3-12,15-18,20-21,24-25H,13-14,19,22-23H2,1-2H3,(H,36,38)(H,37,39)/t24-,25+

InChI Key

FUFGKMOHGUITMP-PLQXJYEYSA-N

SMILES

O=C(COC1=CC=C([C@@H]2C[C@H](C3=CC=C(OCC(NC4=CC=CC=C4)=O)C(OC)=C3)CC2)C=C1OC)NC5=CC=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LXY 6090;  LXY-6090;  LXY6090; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Manassantin A

Manassantin A, the parent compound of LXY6090, is a natural HIF-1α inhibitor with overlapping mechanisms but distinct pharmacological profiles:

Parameter This compound Manassantin A
Source Synthetic derivative Natural lignan from Saururus chinensis
HIF-1α Inhibition VHL-dependent proteasomal degradation Transcriptional inhibition via NF-κB/STAT3
Synergistic Effects Not reported Enhances gefitinib efficacy in lung cancer
Dose Range 2–10 nM (effective in vitro) Higher concentrations required (exact nM not specified)
Toxicity Low toxicity in preclinical models Limited data on long-term toxicity

This compound improves upon manassantin A by achieving potent HIF-1α suppression at lower concentrations and through a more specific VHL-mediated pathway . However, manassantin A’s broader signaling effects (e.g., NF-κB/STAT3 inhibition) may confer additional anti-inflammatory benefits .

NNC 55-0396

NNC 55-0396 is a calcium channel blocker repurposed as a HIF-1α inhibitor. Unlike this compound:

  • It targets HIF-1α indirectly by disrupting intracellular calcium signaling .
  • Limited data exist on its efficacy in breast cancer models, and its mechanism lacks the specificity of this compound’s VHL-dependent degradation .

Quinazolin-4-one Derivatives

These compounds, identified via high-throughput screening, inhibit HIF-1α by blocking its interaction with coactivators like p300 . Compared to this compound:

  • They exhibit broader activity against multiple HIF-1α interaction pathways but lack the mRNA-level suppression seen with this compound .
  • No in vivo data in breast cancer models are available, limiting direct comparability .

Table 1: Comparative Efficacy of HIF-1α Inhibitors in Breast Cancer Models

Compound Cell Line HIF-1α Reduction Key Mechanism Reference
This compound (10 nM) T47D 80% VHL-mediated degradation
This compound (10 nM) MCF-7 70% mRNA suppression
Manassantin A A549 (lung) 50% NF-κB/STAT3 inhibition
Quinazolin-4-one Hep3B (liver) 60% p300 interaction blockade

Discussion

This compound distinguishes itself from other HIF-1α inhibitors through its dual action on mRNA stability and protein degradation, achieving potent effects at nanomolar concentrations . While manassantin A and quinazolin-4-one derivatives have broader signaling impacts, this compound’s specificity reduces off-target risks, making it a superior candidate for targeted breast cancer therapy. Further studies are needed to explore synergies with existing therapies (e.g., EGFR inhibitors) and long-term safety .

Q & A

What is the molecular mechanism by which LXY6090 inhibits HIF-1α in breast cancer cells?

Level: Basic
Answer:
this compound, a derivative of manassantin A, suppresses HIF-1α through dual mechanisms:

  • mRNA suppression : Reduces HIF-1α mRNA levels under hypoxic conditions.
  • Proteasomal degradation : Promotes VHL-dependent degradation of HIF-1α via the ubiquitin-proteasome pathway .
    Key experimental methods to validate this include:
  • Western blotting for HIF-1α protein levels.
  • qRT-PCR to quantify mRNA expression.
  • Hypoxia-mimicking agents (e.g., CoCl₂) to induce HIF-1α stabilization.

How do researchers design experiments to assess dose-dependent effects of this compound on HIF-1α target genes?

Level: Basic
Answer:
A typical experimental design involves:

Cell line selection : Use hypoxia-sensitive breast cancer lines (e.g., T47D, MCF-7, MX-1) .

Dose gradients : Treat cells with this compound at concentrations (e.g., 2 nM, 10 nM) to establish dose-response curves.

Hypoxic induction : Expose cells to 1% O₂ or chemical hypoxia inducers.

Downstream analysis : Measure expression of HIF-1α target genes (e.g., VEGF, IGF-2) via ELISA or RNA-seq .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LXY6090
Reactant of Route 2
Reactant of Route 2
LXY6090

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.